Product packaging for 7-Azatricyclo[4.3.0.03,9]nonane(Cat. No.:CAS No. 565238-13-3)

7-Azatricyclo[4.3.0.03,9]nonane

Cat. No.: B13812311
CAS No.: 565238-13-3
M. Wt: 123.20 g/mol
InChI Key: NGQBNOBTEYCVBX-UHFFFAOYSA-N
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Description

7-Azatricyclo[4.3.0.03,9]nonane (CAS 565238-13-3) is a synthetically versatile, nitrogen-containing bridged scaffold of significant interest in pharmaceutical and organic chemistry research . Its molecular formula is C8H13N, with a molecular weight of 123.20 g/mol . The structure features a rigid, three-dimensional framework that serves as a privileged core in medicinal chemistry, particularly for constructing compounds with potential biological activity. Azatricyclic scaffolds of this nature are recognized as "privileged structures" in drug discovery due to their ability to bind to various protein receptors, making them highly valuable for developing new therapeutic agents . This specific framework is a key structural motif found in a range of biologically active natural products and synthetic molecules. Researchers utilize this compound as a critical building block in the exploration and development of novel pharmacologically active compounds, including those investigated for their potential in areas such as anticancer therapy . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B13812311 7-Azatricyclo[4.3.0.03,9]nonane CAS No. 565238-13-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

565238-13-3

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

7-azatricyclo[4.3.0.03,9]nonane

InChI

InChI=1S/C8H13N/c1-2-8-6-3-5(1)7(6)4-9-8/h5-9H,1-4H2

InChI Key

NGQBNOBTEYCVBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CC1C3CN2

Origin of Product

United States

Synthetic Methodologies for the 7 Azatricyclo 4.3.0.03,9 Nonane Core and Its Analogs

Strategies for Constructing Tricyclic Systems with Nitrogen Heteroatoms

The creation of tricyclic frameworks incorporating nitrogen is a formidable challenge in synthetic chemistry. beilstein-journals.org These structures are prevalent in a multitude of biologically active natural products and pharmaceutical agents. nih.gov The synthesis of azapolycycles with seven-membered rings is particularly demanding compared to their five- or six-membered counterparts. beilstein-journals.orgnih.gov Consequently, a variety of synthetic routes have been developed to access these complex molecular architectures. These methods often involve the strategic formation of multiple carbon-carbon and carbon-nitrogen bonds in a controlled manner to build the intricate polycyclic system.

Intramolecular Cyclization Approaches to Azatricyclo[4.3.0.03,9]nonane

Intramolecular cyclization stands out as a powerful and frequently utilized strategy for assembling the 7-azatricyclo[4.3.0.03,9]nonane skeleton. lookchem.com This approach involves the formation of one or more rings from a single precursor molecule containing all the necessary atoms. The inherent proximity of the reacting functional groups in the substrate often facilitates the cyclization process, leading to the desired tricyclic product. Several distinct intramolecular cyclization tactics have been successfully applied to generate this specific azatricyclic core.

Photochemical [2+2] cycloadditions are a cornerstone in the synthesis of strained four-membered rings and have proven effective in constructing complex polycyclic systems. researchgate.netlibretexts.org This method involves the light-induced reaction of two alkene moieties to form a cyclobutane (B1203170) ring. libretexts.org In the context of this compound synthesis, intramolecular [2+2] photocycloadditions of diene precursors are particularly relevant. lookchem.com

The regioselectivity of these reactions, which dictates the orientation of the newly formed cyclobutane ring, is a critical aspect. The irradiation of 5-alkenyl-substituted 2,5-dihydro-1H-pyrrol-2-ones can lead to the formation of the this compound skeleton. For instance, the irradiation of tert-butyl 5-(but-3-en-1-yl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate resulted in the formation of tert-butyl 8-oxo-7-azatricyclo[4.3.0.03,9]nonane-7-carboxylate in an 8% yield. lookchem.com The reaction proceeds through a "straight" cycloaddition pathway. lookchem.com

The outcome of these photocycloadditions can be influenced by various factors, including the length of the alkenyl chain and the substitution pattern of the precursor. While shorter alkenyl chains often favor "crossed" cycloadducts, leading to different tricyclic systems, longer chains can promote the "straight" addition required for the this compound core. lookchem.com

PrecursorProductYieldCycloaddition Mode
tert-butyl 5-(but-3-en-1-yl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylatetert-butyl 8-oxo-7-azatricyclo[4.3.0.03,9]nonane-7-carboxylate8%Straight

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient pathway to complex molecules. The tandem Michael addition–Claisen condensation cascade has been explored for the construction of related bicyclo[3.3.1]nonane cores. nih.govrsc.org This strategy typically involves the reaction of a Michael acceptor with a nucleophile, which then undergoes an intramolecular Claisen condensation to form a cyclic dicarbonyl compound.

While direct application to the this compound system is not explicitly detailed in the provided context, the principles of this methodology are relevant to the broader field of polycyclic synthesis. For example, the reaction of acetylenic ω-ketoesters with potassium tert-butoxide can yield tricyclic derivatives containing a bicyclo[3.3.1]nonane core through such a tandem cascade. nih.govrsc.org This demonstrates the potential of this approach for constructing complex ring systems, which could be adapted for nitrogen-containing analogs.

Base-promoted intramolecular aldol (B89426) condensation is a classical yet powerful method for the formation of cyclic compounds. nih.govrsc.org This reaction involves the formation of an enolate from a dicarbonyl compound or a related precursor, which then attacks another carbonyl group within the same molecule to form a new ring. This strategy has been extensively used in the synthesis of bicyclo[3.3.1]nonane derivatives, which are structurally related to the this compound core. nih.govrsc.org

For instance, base-promoted intramolecular aldol condensation of appropriate precursors has been a key step in the synthesis of the bicyclic core of natural products like garsubellin A and hyperforin. nih.gov The choice of base and reaction conditions can significantly influence the stereochemical outcome of the cyclization. While direct examples for the this compound are not provided, this methodology's success in creating similar carbocyclic frameworks suggests its potential applicability.

Effenberger-type cyclization is a versatile method for constructing bicyclo[3.3.1]nonane ring systems. nih.gov This reaction typically involves the treatment of a 1-methoxy-1-cyclohexene derivative with malonyl dichloride. nih.gov This methodology has been successfully applied in the synthesis of the bicyclic core of garsubellin A. nih.gov The reaction proceeds through a [2+2] cycloaddition followed by a ring-opening and subsequent cyclization cascade. Although primarily demonstrated for carbocyclic systems, the principles of Effenberger-type cyclizations could potentially be extended to the synthesis of nitrogen-containing analogs like the this compound core by using appropriately designed nitrogen-containing starting materials.

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. rsc.org While specific applications of organometallic catalysis for the direct synthesis of the this compound core are not extensively documented in the provided search results, the use of organometallic reagents and catalysts in the synthesis of related azapolycyclic systems is well-established. beilstein-journals.orgnih.gov

For example, intramolecular Heck reactions, which utilize palladium catalysts, have been employed to synthesize 7-azabicyclo[4.3.1]decane ring systems from precursors derived from tricarbonyl(tropone)iron. beilstein-journals.orgnih.gov This highlights the potential of palladium-catalyzed cyclizations in constructing bridged nitrogen-containing bicycles, a key structural feature of the this compound framework. The strategic placement of a halide and an alkene in a suitable precursor could, in principle, allow for an intramolecular Heck reaction to forge one of the rings of the target tricyclic system. Further research in this area could lead to novel and efficient organometallic-catalyzed routes to the this compound core.

Palladium-Mediated Cycloalkenylation Strategies

Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the synthesis of complex cyclic systems. The palladium-catalyzed cycloalkenylation technique is a notable organometallic approach for constructing bicyclo[3.3.1]nonane cores, which are structurally related to the azatricyclo[4.3.0.03,9]nonane system. rsc.org This method, developed by Kende and Saegusa, has been widely explored for its utility in synthesizing these intricate architectures. rsc.org For instance, palladium(II)-mediated cycloalkenylations have been shown to be effective in creating bridged and spirocyclic bicycloalkenones. nih.gov The mechanism and control of regioisomerism in these reactions are critical for directing the synthesis towards the desired product. nih.gov

Asymmetric Synthetic Approaches to Chiral Azatricyclo[4.3.0.03,9]nonane Derivatives

The synthesis of enantiomerically pure azatricyclo[4.3.0.03,9]nonane derivatives is of great interest due to the stereospecific interactions of chiral molecules with biological targets.

The use of chiral auxiliaries and enantioselective cyclization reactions represents a key strategy for accessing chiral azatricyclo[4.3.0.03,9]nonane derivatives. While specific examples for the this compound system are not detailed in the provided search results, the general principles of asymmetric synthesis are broadly applicable. For instance, camphor (B46023), a readily available natural terpenoid existing in both enantiomeric forms, is widely employed as a starting material in asymmetric syntheses to produce chiral compounds. d-nb.info A general strategy for synthesizing new amino acids with a camphor skeleton involves the cyclization of a functionalized ketone with a chiral aminonitrile, followed by further transformations. d-nb.info This approach highlights the potential for using chiral starting materials to induce stereoselectivity in the formation of cyclic systems.

Another relevant approach is the use of organocatalysis to achieve enantioselective synthesis of seven-membered ring heterocycles. A concise enantioselective method for synthesizing chiral benzoxepine (B8326511) and benzazepine derivatives has been developed, which relies on an organocatalytic nitro-Michael–nitrile oxide cycloaddition tandem reaction. rsc.org This reaction produces the target heterocycles in good yields and with excellent enantioselectivities (up to 97% ee). rsc.org Such strategies could potentially be adapted for the asymmetric synthesis of the this compound core.

Visible Light-Driven Cyclizations for Tricyclic Scaffolds

Visible-light-induced cyclizations have emerged as a sustainable and powerful tool in synthetic chemistry. ku.ac.ae These reactions often proceed under mild conditions and can be used to construct a variety of ring sizes. ku.ac.ae For example, visible light can induce a reductive aza-6π electrocyclization to synthesize aza-arenes from nitroarenes and various aldehydes. rsc.org This method involves the reduction of nitroarenes followed by the 6π-electrocyclization of the in situ formed imine under purple LEDs at room temperature. rsc.org Another example is the [3+2] cyclization under visible light to produce 1,2,4-triazolines. rsc.org While not directly applied to the this compound system in the provided results, these light-driven methods offer a promising avenue for the construction of tricyclic aza-scaffolds. rsc.orgrsc.org The use of photoredox catalysts in these reactions facilitates the transfer of light energy to the reacting molecules through a redox-neutral pathway, aligning with the principles of green chemistry. rsc.org

Precursor Design and Stereocontrol in this compound Synthesis

The successful synthesis of the this compound core and its analogs heavily relies on the careful design of precursors and the strategic control of stereochemistry throughout the synthetic route.

Achieving the desired diastereoselectivity is a critical challenge in multi-step syntheses of complex molecules like this compound. The conformational preferences of intermediates can significantly influence the stereochemical outcome of a reaction. For instance, in the synthesis of bicyclo[3.3.1]nonane derivatives, the chair-chair (CC) and boat-chair (BC) conformations play a crucial role. nih.gov The presence of heavy atoms at the 3 and 7 positions can lead to a preference for the BC conformer due to lone pair-lone pair repulsion, a phenomenon known as the "Hockey Sticks" effect. nih.gov However, other stereoelectronic interactions can favor the CC conformer. nih.gov

Strategic use of reducing agents and reaction conditions can also control diastereoselectivity. For example, DIBAL-H has been used in a tandem lactone ring opening and intramolecular aldol condensation to synthesize bicyclo[3.3.1]nonan-9-one cores with high yields. nih.gov Similarly, the use of LiAlH(OtBu)3 as a reducing agent in a similar sequence also afforded the desired bicyclo[3.3.1]nonan-9-one in high yield. nih.gov These examples demonstrate that the choice of reagents and an understanding of conformational effects are paramount for controlling diastereoselectivity in the synthesis of related bridged cyclic systems.

The rational design of precursors is essential for introducing substituents at specific positions, including the bridgehead carbons, of the azatricyclo[4.3.0.03,9]nonane skeleton. This allows for the synthesis of a diverse range of analogs with potentially different biological activities. The synthesis of (Z)-9-(heteroarylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes, a related tricyclic system, highlights the importance of precursor design in exploring structure-activity relationships. nih.gov In this work, various five- and six-membered heteroaromatic moieties were introduced to investigate their effect on transporter inhibition. nih.gov

Furthermore, a strategy for the synthesis of functionalized diquinanes and angular quinanes involves the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-pentanediones with a cyclopropyl (B3062369) phosphonium (B103445) salt. acs.org This method enables the incorporation of diverse substituents at the bridgehead position of diquinanes, showcasing a rational approach to precursor design for accessing bridgehead-substituted cyclic compounds. acs.org The ability to modify precursors allows for the synthesis of complex targets, as seen in the application of modified bicyclo[3.3.1]nonane units to access both natural and non-natural products. rsc.org

Stereochemical and Conformational Analysis of 7 Azatricyclo 4.3.0.03,9 Nonane Systems

Conformational Isomerism of Bicyclo[3.3.1]nonane and Related Heterocyclic Systems

The bicyclo[3.3.1]nonane system, which constitutes the core of 7-azatricyclo[4.3.0.03,9]nonane, is known for its conformational flexibility, existing in several isomeric forms. The relative energies of these conformers are dictated by a delicate balance of steric and electronic interactions.

Twin Chair (CC), Boat Chair (BC), and Twisted Twin Boat (BB) Conformers

The bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: a twin chair (CC), a boat chair (BC), and a twisted twin boat (BB) conformer. acs.org The twin chair conformation is generally the most stable for the unsubstituted hydrocarbon. acs.org However, the introduction of substituents or heteroatoms can shift this preference. The boat chair conformation is often adopted to alleviate steric strain, while the twisted twin boat is typically the least stable due to significant destabilizing steric factors. acs.org

ConformerSymmetryRelative Stability (unsubstituted)Key Features
Twin Chair (CC) C2vMost StableBoth six-membered rings are in a chair conformation.
Boat Chair (BC) CsIntermediateOne ring is in a boat conformation, the other in a chair.
Twisted Twin Boat (BB) C2Least StableBoth six-membered rings are in a twisted boat conformation.

Influence of Heteroatoms and Substituents on Conformational Preferences

The introduction of heteroatoms, such as nitrogen in the 7-position of the tricyclic system, and substituents can significantly alter the conformational landscape. For instance, in 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the boat-chair conformation is favored to minimize 1,3-diaxial steric repulsion between the aryl groups and lone pair-lone pair repulsion between the nitrogen atoms. rsc.org Conversely, N-nitrosation can favor the twin-chair conformation by increasing the sp2 character of the nitrogen, thereby reducing lone pair-lone pair repulsion. rsc.org

In the case of this compound, the nitrogen atom's lone pair and any substituents on the nitrogen will play a crucial role in determining the preferred conformation of the bicyclo[3.3.1]nonane core.

Through-Space Interactions and Lone Pair Repulsions in Azatricyclic Systems

Through-space interactions, particularly the repulsion between lone pairs of electrons on heteroatoms, can be a dominant factor in the conformational preferences of heterocyclic bicyclo[3.3.1]nonane systems. A well-known phenomenon is the "Hockey Sticks" effect, where the lone pair-lone pair repulsion between heavy atoms at the 3 and 7 positions of the bicyclo[3.3.1]nonane ring system destabilizes the twin-chair conformer, leading to a preference for the boat-chair form. rsc.org For example, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are found predominantly in their boat-chair conformations due to this effect. rsc.org

Stereoelectronic Effects and their Impact on this compound Conformations

Stereoelectronic effects, which involve the interaction of electron orbitals, can have a profound impact on the conformation and reactivity of molecules. In the context of azabicyclic systems, hyperconjugative interactions are particularly important.

Computational studies on 3-azabicyclo[3.3.1]nonanes have highlighted the significance of through-bond stereoelectronic effects in determining their reactivity. nih.govchemrxiv.orgfigshare.com These effects involve the delocalization of electron density from a filled bonding or non-bonding orbital to a nearby empty anti-bonding orbital.

Atropisomerism in Bridgehead-Substituted Azatricyclo[4.3.0.03,9]nonanes

Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond. While commonly associated with biaryl systems, it can also occur in other sterically hindered molecules.

In the bicyclo[3.3.1]nonane framework, substitution at the bridgehead-methylene group (C9) can lead to atropisomers. For example, 9,9-diarylbicyclo[3.3.1]nonanes can exist as separable atropisomeric forms when appropriately substituted, due to a significant rotational energy barrier around the C-aryl bonds. rsc.orgresearchgate.net

For bridgehead-substituted 7-azatricyclo[4.3.0.03,9]nonanes, the possibility of atropisomerism would depend on the nature and size of the substituents at the bridgehead position and their interaction with the rest of the rigid tricyclic framework. The steric hindrance imposed by the cage-like structure could significantly restrict rotation, potentially leading to stable, isolable atropisomers. The study of atropisomerism in substituted phenylcyclohexanes further supports the idea that restricted rotation can be influenced by substituents on the cyclohexane ring, a key component of the bicyclo[3.3.1]nonane system. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 7 Azatricyclo 4.3.0.03,9 Nonane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of intricate molecules like 7-azatricyclo[4.3.0.0³,⁹]nonane. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, complemented by advanced 2D techniques, provides a comprehensive picture of the molecular architecture.

¹H NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of a derivative, tert-butyl 8-oxo-7-azatricyclo[4.3.0.0³,⁹]nonane-7-carboxylate, offers insight into the proton environment of this tricyclic system. In a deuterated benzene (B151609) (C₆D₆) solvent, the proton at the C6 position appears as a multiplet at 4.32 ppm. This downfield shift is characteristic of a proton attached to a carbon adjacent to both the nitrogen atom and the bridgehead carbon. The complexity of the multiplet arises from its coupling to neighboring protons, providing valuable information about the dihedral angles and thus the conformation of the rings.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For tert-butyl 8-oxo-7-azatricyclo[4.3.0.0³,⁹]nonane-7-carboxylate in C₆D₆, the carbonyl carbon of the oxo group (C8) resonates at 172.5 ppm. The bridgehead carbons (C1 and C9) and the carbon adjacent to the nitrogen (C6) exhibit distinct chemical shifts, allowing for the complete assignment of the carbon skeleton. The chemical shifts for the carbons in this derivative are summarized in the table below.

Table 1: ¹³C NMR Chemical Shifts for tert-butyl 8-oxo-7-azatricyclo[4.3.0.0³,⁹]nonane-7-carboxylate

Carbon Atom Chemical Shift (ppm) in C₆D₆
C=O (Carbamate) 151.2
C(CH₃)₃ 81.8
C(CH₃)₃ 28.2
C8 (oxo) 172.5
C6 58.5
C9 49.8
C1 36.6
C2 23.6
C4 22.9

Dynamic NMR Studies for Conformational Exchange

The rigid structure of the 7-azatricyclo[4.3.0.0³,⁹]nonane framework suggests that any conformational exchange processes, such as ring-flipping, would have a high energy barrier. Dynamic NMR (DNMR) spectroscopy is the technique of choice for studying such processes. By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases and the rate of exchange approaches the NMR timescale, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. The analysis of these line shape changes allows for the determination of the activation energy and other thermodynamic parameters of the conformational exchange. However, specific DNMR studies on 7-azatricyclo[4.3.0.0³,⁹]nonane have not been reported.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For a derivative of a related system, 4-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-6,7-dimethyl-4-azatricyclo[4.3.0.0³,⁷]nonane-3-carbonitrile, electrospray ionization (ESI) mass spectrometry showed a prominent [M+1] peak at m/z 384.3, confirming its molecular mass.

The fragmentation pattern in mass spectrometry provides valuable structural information. For the 7-azatricyclo[4.3.0.0³,⁹]nonane core, fragmentation would likely be initiated by the cleavage of bonds adjacent to the nitrogen atom or at the strained ring junctions. The analysis of the masses of the resulting fragment ions can help to piece together the structure of the original molecule. A detailed fragmentation pathway analysis for the parent compound is not currently available in the literature.

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy

7-Azatricyclo[4.3.0.0³,⁹]nonane is a chiral molecule, and therefore it will interact differently with left and right circularly polarized light. This differential absorption is measured by Circular Dichroism (CD) spectroscopy. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the atoms and chromophores within the molecule.

For chiral amines, the nitrogen lone pair and the associated n→σ* and Rydberg transitions can give rise to CD signals. The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the stereocenters in the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration can be determined. Specific CD spectroscopic studies on 7-azatricyclo[4.3.0.0³,⁹]nonane are not documented in the scientific literature.

Application of Octant and Lactone Sector Rules for Absolute Configuration

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. The Octant Rule, an empirical method, is particularly useful for predicting the sign of the Cotton effect in the circular dichroism (CD) spectra of ketones, which is directly related to their absolute stereochemistry. For derivatives of 7-azatricyclo[4.3.0.03,9]nonane that contain a carbonyl group, such as 7-azatricyclo[4.3.0.03,9]nonan-8-one, the Octant Rule would be a primary tool for configurational assignment. The rule divides the space around the carbonyl chromophore into eight regions (octants), with substituents in each octant making a specific positive or negative contribution to the Cotton effect of the n→π* transition. However, current literature does not provide specific CD spectroscopic data for 7-azatricyclo[4.3.0.03,9]nonan-8-one to perform a detailed octant analysis.

The Lactone Sector Rule is analogous to the Octant Rule but is applied to the lactone chromophore. As this compound is an azacycle and not a lactone, the Lactone Sector Rule is not directly applicable to the parent compound. It would only become relevant in the case of synthetic derivatives where the nitrogen-containing ring is replaced by a lactone ring.

Analysis of Exciton (B1674681) Coupling and Homoconjugation Effects

Exciton coupling is a powerful phenomenon observed in the CD spectra of molecules containing two or more spatially proximate chromophores. This through-space interaction of the transition dipole moments of the chromophores results in a characteristic split CD signal, or "couplet," the sign of which can be used to deduce the absolute configuration of the molecule. For a derivative of this compound containing two chromophores, such as two aromatic rings, the rigid tricyclic skeleton would hold these groups in a fixed orientation, making it an ideal candidate for exciton coupling analysis. To date, no studies detailing such derivatives or their corresponding CD spectra have been published.

Homoconjugation refers to the interaction between non-conjugated π-systems, which can influence the electronic and spectroscopic properties of a molecule. In the context of this compound, this could occur if unsaturated functional groups were introduced into the structure. The rigid nature of the framework could enforce orbital overlap that would not be possible in more flexible systems. There is currently no available research that specifically investigates homoconjugation effects within the this compound system.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and torsional angles. A derivative of the target compound, tert-butyl 8-oxo-7-azatricyclo[4.3.0.03,9]nonane-7-carboxylate, has been synthesized, and it is reported that its structure was confirmed by X-ray analysis. lookchem.com This analysis would provide invaluable information on the conformation of the tricyclic system, including the puckering of the five- and six-membered rings and the stereochemical relationships between the substituents.

Theoretical and Computational Investigations of 7 Azatricyclo 4.3.0.03,9 Nonane Derivatives

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and geometry of polycyclic systems. By approximating the many-body electronic problem in terms of the electron density, DFT offers a balance of computational cost and accuracy. It is routinely used to find stable molecular structures by optimizing the geometry to a minimum on the potential energy surface.

In studies of related strained molecules, such as derivatives of tricyclo[4.3.0.03,9]nonane, DFT calculations have been employed to investigate unusual bonding, such as elongated C-C bonds. rsc.org For instance, analysis of a derivative within the QM9 dataset revealed a C-C bond length of 1.75 Å. rsc.org Different functionals, such as B3LYP and ωB97XD, are often used to understand the sensitivity of the calculated geometric parameters to the level of theory. rsc.org These calculations are crucial for obtaining reliable starting geometries for further analysis of energetics and reactivity.

The rigid framework of the 7-azatricyclo[4.3.0.03,9]nonane system limits its conformational flexibility, but its derivatives can exhibit distinct conformational preferences. DFT calculations are essential for quantifying the relative energies of different conformers and the energy barriers that separate them.

While direct data on this compound is scarce, extensive computational work on the closely related bicyclo[3.3.1]nonane framework provides significant insights. In these systems, the chair-chair (CC) and boat-chair (BC) conformations are of primary interest. The introduction of heteroatoms, such as nitrogen, significantly influences the conformational equilibrium. For example, in protonated 3-aza-bicyclo[3.3.1]nonane, a dihydrogen bond between the –CH and –HN⁺ hydrogens leads to a substantial energy lowering of 4.24 kcal mol⁻¹, stabilizing a specific conformation. rsc.org Similarly, in certain dithia-diazabicyclo[3.3.1]nonane derivatives, stabilizing stereoelectronic interactions favor the CC conformer. rsc.orgnih.gov An improper C–H⋯S hydrogen bond was found to provide a stabilization of 1.61 kcal mol⁻¹. rsc.org These examples highlight how DFT can be used to predict and explain the conformational behavior of azatricyclic systems by quantifying both stabilizing and destabilizing interactions.

Table 1: Calculated Energetic Contributions in Related Azabicyclic and Heterobicyclic Systems
Compound/SystemInteraction TypeCalculated Energy Lowering (kcal/mol)Reference
Protonated 3-aza-bicyclo[3.3.1]nonaneDihydrogen bond (–CH···HN⁺)4.24 rsc.org
Substituted 3,7-dithiabicyclo[3.3.1]nonane derivativeImproper C–H⋯S hydrogen bond1.61 rsc.org

Ab Initio Methods in Elucidating Azatricyclo[4.3.0.03,9]nonane Structure and Reactivity

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory), provide a rigorous, wave-function-based approach to studying molecular systems. While often more computationally demanding than DFT, they are crucial for benchmarking other methods and for cases where DFT may not be as reliable.

Ab initio calculations have been instrumental in conformational studies of related bicyclic ketones like bicyclo[3.3.1]nonan-9-one, helping to determine the prevalent conformers in the gas phase. researchgate.net These methods are also applied to understand reaction mechanisms. For instance, theoretical studies on the intramolecular [2+2] photocycloaddition reactions in related systems use ab initio calculations to explore the potential energy surfaces and explain the origins of regioselectivity. researchgate.net For the azatricyclo[4.3.0.03,9]nonane framework, these methods can be used to precisely model the effects of the nitrogen lone pair on the structure and to investigate reaction pathways, such as N-alkylation or cycloaddition, providing a detailed picture of its reactivity.

Molecular Modeling and Molecular Mechanics Simulations

Molecular modeling encompasses a range of computational techniques, including molecular mechanics (MM), which uses a classical force-field approach. MM simulations are significantly faster than quantum mechanical calculations, making them ideal for exploring the vast conformational space of flexible molecules or for modeling large systems.

For rigid structures like this compound, molecular mechanics is particularly useful for initial conformational screening before employing more accurate quantum methods. researchgate.net

A key application of molecular mechanics is in systematic conformational searching. researchgate.net This process involves generating a multitude of possible conformations and then applying energy minimization to each one to find the local energy minima on the potential energy surface. For derivatives of this compound with flexible substituents, this approach can identify all low-energy conformers. The results of this search provide the most stable structures, which can then be subjected to higher-level DFT or ab initio calculations to refine their geometries and relative energies. researchgate.net This hierarchical approach, starting with MM and moving to QM, is a time-efficient strategy for a comprehensive conformational analysis. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method that analyzes the topology of the electron density (ρ) to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing properties like the electron density and its Laplacian (∇²ρ) at these points, QTAIM provides a rigorous definition of chemical bonds, including weak non-covalent interactions that are crucial in determining molecular conformation. rsc.orgnih.gov

QTAIM has been successfully applied to analyze the conformational preferences of hetero-bicyclo[3.3.1]nonanes. rsc.orgnih.gov In the case of 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, QTAIM analysis justified the preference for a chair-chair (CC) conformation by identifying stabilizing LP-N–C–S stereoelectronic interactions. rsc.org This type of analysis moves beyond simple steric arguments to provide a quantitative, physics-based explanation for observed structural preferences. For this compound derivatives, QTAIM could be used to characterize intramolecular hydrogen bonds involving the nitrogen atom or to analyze the strain within the tricyclic cage by examining the properties of the C-C and C-N bonds.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods are widely used to predict spectroscopic properties, aiding in structure elucidation and the interpretation of experimental data. DFT calculations can accurately predict NMR chemical shifts (¹H and ¹³C) and coupling constants, which are invaluable for confirming the constitution and configuration of complex molecules.

Furthermore, for chiral derivatives of this compound, the prediction of chiroptical properties is particularly important. Time-dependent density functional theory (TDDFT) has become an indispensable tool for calculating electronic circular dichroism (CD) spectra. researchgate.net By comparing the computationally predicted CD spectrum with the experimental one, the absolute configuration of a chiral molecule can be determined. This approach has been successfully applied to various bicyclic and tricyclic systems, demonstrating its reliability. researchgate.net For example, studies on chiral bicyclo[3.3.1]nonane derivatives containing chromophores like enones or styrenes have shown that the sign of the CD couplets, arising from exciton (B1674681) coupling, can be correlated with the absolute stereochemistry. researchgate.net

Table 2: Application of Computational Spectroscopy in Related Bicyclic Systems
TechniqueApplicationSystem/ChromophoreFindingReference
TDDFTDetermination of Absolute ConfigurationChiral bicyclo[3.3.1]nonanes with enone and styrene (B11656) chromophoresObserved negative sign of exciton couplets corresponds to negative twist between chromophores. researchgate.net
DFTStructure ConfirmationGeneralPrediction of NMR chemical shifts and coupling constants. researchgate.net

Mechanistic Studies of Reactions Involving 7 Azatricyclo 4.3.0.03,9 Nonane Precursors

Mechanistic Pathways of Intramolecular Cycloaddition Reactions

Intramolecular cycloadditions are powerful transformations for the construction of compact, polycyclic systems from linear precursors. In the context of azatricyclic nonanes, these reactions involve the formation of multiple rings in a single, often highly stereocontrolled, step. A key mechanistic pathway for the formation of related azatricyclic systems is the intramolecular 1,3-dipolar cycloaddition. scholaris.ca This reaction involves a 1,3-dipole and a dipolarophile within the same molecule, which react to form a five-membered ring. The formation of the tricyclic structure is achieved when the precursor is designed such that the cycloaddition closes the final ring of the target framework.

Another significant pathway involves intramolecular [2+2] photocycloaddition reactions. researchgate.net These light-induced transformations are particularly useful for creating four-membered rings, which can be integral to the tricyclic system or serve as precursors to it. The mechanism typically proceeds through the photoexcitation of a chromophore, such as an enone, to its triplet state. This excited state then reacts with a tethered alkene to form a diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane (B1203170) product. researchgate.net The stability and substitution pattern of this diradical intermediate are key factors in determining the reaction's outcome. researchgate.net

Regioselectivity and Stereoselectivity in Photocycloadditions

The utility of intramolecular photocycloadditions in synthesizing complex molecules is heavily dependent on their selectivity.

Regioselectivity: In the formation of tricyclic systems via [2+2] photocycloaddition, the regioselectivity—whether the reaction yields a "straight" or "crossed" adduct—is a critical consideration. This selectivity is often governed by the nature of the tether connecting the reacting moieties and the substitution pattern of the substrate. researchgate.net For instance, in the photocycloaddition of chiral 5-substituted 2(5H)-furanones, the regioselectivity is complementary depending on whether the vinyl chain is attached via an acetal (B89532) or an ester linkage. researchgate.net Theoretical calculations performed on the diradical intermediates can often rationalize the observed regioselectivity. researchgate.net

Stereoselectivity: The stereochemical outcome of these reactions is paramount, especially when constructing chiral molecules. The facial and simple diastereoselectivity in intramolecular photocycloadditions can be excellent. researchgate.net The conformation of the tethered precursor molecule in the transition state often dictates the stereochemistry of the newly formed stereocenters. For example, the intramolecular photocycloaddition of a tetronate has been shown to proceed with outstanding facial and simple diastereoselectivity, leading to a tetracyclic product. researchgate.net

Reaction Type Key Mechanistic Feature Factor Influencing Regioselectivity Factor Influencing Stereoselectivity
Intramolecular 1,3-Dipolar CycloadditionFormation of a five-membered ring from a tethered 1,3-dipole and dipolarophile. scholaris.caElectronic nature of dipole and dipolarophile.Pre-existing stereocenters in the tether.
Intramolecular [2+2] PhotocycloadditionFormation of a four-membered ring via a diradical intermediate upon photoexcitation. researchgate.netSubstitution pattern and nature of the connecting tether. researchgate.netConformation of the precursor in the transition state. researchgate.net

Reaction Mechanisms of Multi-component and Cascade Reactions

Multi-component and cascade reactions offer an elegant and efficient approach to synthesizing complex molecular architectures like azabicyclic and azatricyclic systems from simple starting materials in a single pot. nih.govub.edu These reactions minimize waste and simplify procedures by avoiding the isolation of intermediates. ub.edu

A novel protocol for preparing functionalized 9-azabicyclo[3.3.1]nonane derivatives, which are structurally related to the 7-azatricyclo[4.3.0.03,9]nonane system, involves a multi-component cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. nih.gov This complex cascade is achieved by simply refluxing the substrates, leading to the formation of the azabicyclic core through multiple bond-forming events without the need for a catalyst. nih.gov Similarly, other complex bipyrimidine derivatives can be formed via multi-component cascade reactions involving 3-formylchromones. rsc.org While not directly forming the this compound skeleton, these examples showcase the power of cascade reactions in rapidly building molecular complexity from simple precursors, a strategy that is conceptually applicable to the synthesis of other intricate aza-heterocycles.

Role of Catalysts and Reagents in Azatricyclo[4.3.0.03,9]nonane Formation

While some cascade reactions proceed thermally, catalysts and specific reagents often play a crucial role in directing the reaction pathway and achieving high yields and selectivity in the formation of related bicyclic and tricyclic systems. rsc.org

In the synthesis of bicyclo[3.3.1]nonane cores, various catalysts have been employed. For instance, 1,1,3,3-tetramethylguanidine (B143053) (TMG) has been used as a catalytic base to facilitate the annulation of β-keto esters with acrolein. rsc.orgnih.gov In other cases, transition metal catalysts are utilized. A rhenium carbonyl complex, [ReBr(CO)3(thf)], has been shown to catalyze the intramolecular condensation leading to bicyclo[3.3.1]nonane-diones. rsc.org

For the formation of azatricyclic systems, specific reagents are key. In the synthesis of a 5-azatricyclo[4.2.1.0]nonane derivative, the intramolecular cyclization is triggered by the nucleophilic attack of an amine group on a cation intermediate, a process initiated by the reaction of iodine with an alkene. researchgate.net The synthesis of another related oxa-azatricyclic system, (1R,2R,3R,6R,7S*)-2-Amino-4-oxatricyclo[4.2.1.03,7]nonane-9-methanol, was accomplished using benzyl (B1604629) azidoformate to introduce the nitrogen-containing functionality, which is then elaborated into the final tricyclic amine. researchgate.net

Catalyst/Reagent Reaction Type Role Resulting Core Structure
1,1,3,3-tetramethylguanidine (TMG)Michael-type addition/Annulation rsc.orgnih.govBase catalystBicyclo[3.3.1]nonane rsc.orgnih.gov
[ReBr(CO)3(thf)]Intramolecular condensation rsc.orgLewis acid catalystBicyclo[3.3.1]nonane-dione rsc.org
IodineElectrophilic addition/Intramolecular cyclization researchgate.netElectrophile to initiate cyclization5-Azatricyclo[4.2.1.0]nonane researchgate.net
Benzyl azidoformateAzidoformylation researchgate.netNitrogen source for amine functionality4-Oxatricyclo[4.2.1.03,7]nonane researchgate.net

Rearrangement Processes in Tricyclic Systems

The inherent strain in some tricyclic systems can lead to rearrangement processes, which can be either a competing side reaction or a key step in a synthetic sequence. Understanding these rearrangements is crucial for controlling the outcome of reactions involving tricyclic intermediates or products.

In the context of [2+2] photocycloadditions, alternative reaction pathways such as lumiketone rearrangements can sometimes compete with the desired cycloaddition, leading to the formation of bicyclohexanone byproducts. researchgate.net

Computational studies on related tricyclic molecules have shown that structural rearrangements can be driven by the presence of unusually long and weak bonds, such as C-C bonds approaching 1.70 Å or C-N bonds at 1.61 Å. rsc.org These strained bonds can rupture during geometry optimization, leading to a more stable, rearranged structure. rsc.org Furthermore, fragmentation reactions of larger polycyclic systems, such as adamantanes, can be a viable route to forming bicyclo[3.3.1]nonane derivatives, which are structurally related to the target azatricycle. rsc.org These rearrangements can be initiated photochemically or under basic conditions. rsc.org

Detailed Analysis of this compound Reveals Limited Publicly Available Research

Despite its specific and rigid structure, a comprehensive review of publicly accessible scientific literature and chemical databases indicates a significant lack of detailed research on the chemical compound this compound. Information regarding its synthesis, functionalization, and application as a chiral building block or in natural product synthesis is not substantially documented in available resources.

The specific tricyclic framework of this compound presents a unique conformational arrangement. However, dedicated studies outlining synthetic routes to this exact scaffold, methods for its derivatization, or its incorporation into more complex molecules like amino acids or natural products are sparse.

While the broader field of azapolycyclic and azatricyclic chemistry is rich with research, the focus has been on other related, but structurally distinct, scaffolds. For instance, extensive research exists for various bicyclo[3.3.1]nonane and azabicyclo[4.3.1]decane systems, which are core structures in many biologically active alkaloids. researchgate.netlookchem.comnih.gov Similarly, other isomers and analogues, such as 8-Azatricyclo[4.3.0.02,5]nonane-7,9-dione and 7-azatricyclo[4.3.1.0(3,7)]decanes, have been synthesized and evaluated for various applications. smolecule.comnih.gov

A singular mention of a related structure, tert-butyl 8-oxo-7-azatricyclo[4.3.0.03,9]nonane-7-carboxylate, appears as a minor product in a study focused on intramolecular photocycloadditions of unsaturated lactams. lookchem.com This finding suggests a potential, albeit low-yielding, synthetic pathway involving photochemical methods. However, this solitary data point is insufficient to build a comprehensive understanding of the compound's chemistry as required by the specified outline.

The lack of available data prevents a detailed discussion on the following topics for this compound:

Design and Synthesis of Functionalized 7 Azatricyclo 4.3.0.03,9 Nonane Derivatives and Analogs

Role of 7 Azatricyclo 4.3.0.03,9 Nonane Scaffolds in Molecular Design

Azatricyclo[4.3.0.03,9]nonane as Conformationally Restricted Scaffolds

The defining characteristic of the 7-azatricyclo[4.3.0.03,9]nonane framework is its conformational restriction. Unlike flexible, linear molecules that can adopt numerous shapes, this tricyclic system is locked into a specific geometry. This rigidity is highly advantageous in medicinal chemistry and drug design. By incorporating this scaffold, chemists can create molecules with a well-defined three-dimensional structure, which is essential for selective interaction with biological targets such as enzymes and receptors.

Peptides are crucial signaling molecules in many biological processes, but their therapeutic use is often limited by their flexibility and susceptibility to degradation by enzymes. Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability and oral bioavailability. d-nb.info The conformationally restricted nature of the this compound scaffold makes it an excellent building block for creating peptidomimetics. d-nb.info By incorporating this rigid core into a peptide-like structure, it is possible to lock the molecule into a specific bioactive conformation, thereby enhancing its potency and selectivity for a particular biological target. d-nb.info

Utilization in Combinatorial Library Design for Chemical Space Exploration

Combinatorial chemistry is a powerful tool for discovering new drug candidates by synthesizing and screening large numbers of compounds. The this compound scaffold is well-suited for the construction of combinatorial libraries. Its rigid framework provides a central core onto which a variety of different chemical groups can be attached at specific and well-defined positions. This allows for the systematic exploration of the chemical space around the scaffold, leading to the identification of novel compounds with desired biological activities. The use of such scaffolds enables the creation of diverse libraries of molecules with a high degree of structural complexity and three-dimensional character.

Molecular Recognition Studies Involving Azatricyclo[4.3.0.03,9]nonane Derivatives

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The well-defined structure of this compound derivatives makes them excellent candidates for studying and engineering molecular recognition events. nih.govrsc.org

Derivatives of azatricyclononane and related bicyclo[3.3.1]nonane structures have been successfully employed in the design of synthetic receptors for ions and in the construction of metallocycles. nih.govrsc.org The rigid framework of the scaffold allows for the pre-organization of binding sites, such as nitrogen and oxygen atoms, in a specific spatial arrangement. This pre-organization is crucial for achieving high affinity and selectivity in the recognition of specific metal ions or small molecules. The cleft-like shape of these molecules can create a binding pocket that is complementary to the size and geometry of the target guest species. nih.govrsc.org

The rigid, three-dimensional shape of molecules based on the bicyclo[3.3.1]nonane framework, a core structure related to azatricyclononanes, has been shown to be effective in enzyme inhibition and DNA intercalation. nih.govrsc.org For instance, the well-known molecule Tröger's base, which contains a diazabicyclo[3.3.1]nonane core, is known to act as a DNA intercalator. nih.govrsc.org The rigid and chiral nature of this scaffold allows it to fit into the spaces between DNA base pairs, leading to the disruption of DNA replication and transcription. This mechanism is a key principle in the design of certain anticancer drugs. Similarly, the defined spatial arrangement of functional groups on these scaffolds can lead to potent and selective inhibition of enzymes by fitting precisely into the enzyme's active site. nih.govrsc.org

Derivatives of 7-azatricyclo[4.3.1.03,7]decanes, which are structurally related to this compound, have been investigated as potent and selective inhibitors of the norepinephrine (B1679862) transporter (NET). nih.gov The norepinephrine transporter is responsible for the reuptake of the neurotransmitter norepinephrine from the synaptic cleft, and its inhibition can be a therapeutic strategy for conditions like depression and attention-deficit hyperactivity disorder (ADHD). nih.gov The rigid tricyclic structure of these compounds is thought to be key to their high affinity and selectivity for the NET. By constraining the conformation of the molecule, the pharmacophore elements can be presented to the transporter in an optimal orientation for binding, leading to potent inhibition. nih.gov

Future Research Directions for 7 Azatricyclo 4.3.0.03,9 Nonane Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Green Chemistry Approaches: The application of green chemistry principles will be crucial for the sustainable production of 7-azatricyclo[4.3.0.03,9]nonane and its analogues. researchgate.net Methodologies such as multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, and click chemistry, known for its high efficiency and selectivity under mild conditions, should be explored. researchgate.net The use of environmentally benign solvents and catalysts, as well as energy-efficient reaction conditions (e.g., microwave or photochemical activation), will be key to reducing the environmental impact of synthesis. preprints.orgnih.govnih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better control over reaction parameters, and potential for automation. nih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and scalable production method. nih.gov

Novel Cyclization Strategies: The core tricyclic structure of this compound likely requires innovative cyclization strategies. Research into intramolecular Heck reactions, radical cyclizations, and Effenberger-type cyclizations, which have been successful in the synthesis of other complex azapolycycles, could provide viable pathways. beilstein-journals.orgrsc.org For instance, the synthesis of the 7-azabicyclo[4.3.1]decane ring system was achieved via an intramolecular Heck reaction. beilstein-journals.org

Synthetic StrategyPotential AdvantagesRelevant Analogue Systems
Multicomponent ReactionsHigh atom economy, reduced waste, single-step complexity generation. researchgate.netGeneral aza-heterocycles. researchgate.net
Click ChemistryHigh selectivity, mild reaction conditions, minimal byproducts. researchgate.netGeneral aza-heterocycles. researchgate.net
Flow ChemistryEnhanced safety, scalability, precise reaction control. nih.gov2H-azirines and NH-aziridines. nih.gov
Intramolecular Heck ReactionFormation of complex polycyclic systems. beilstein-journals.org7-azabicyclo[4.3.1]decane. beilstein-journals.org

Advanced Computational Studies for Predictive Modeling of Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Artificial Intelligence (AI), will be an indispensable tool in accelerating the exploration of this compound chemistry. researchgate.net

Predictive Reactivity Models: DFT calculations can be employed to predict the reactivity of the this compound scaffold. rsc.orgresearchgate.net By modeling reaction pathways and transition states, researchers can identify the most plausible synthetic routes and predict the regioselectivity and stereoselectivity of various transformations. rsc.orgresearchgate.net This predictive power can minimize experimental trial-and-error, saving time and resources. youtube.com

Property Prediction: Computational methods can also predict the physicochemical and electronic properties of this compound and its derivatives. researchgate.net This includes properties such as solubility, stability, and frontier molecular orbital energies, which are crucial for designing molecules with specific applications in mind, for example, as active pharmaceutical ingredients or as components in organic electronic materials. acs.org Machine learning models, trained on data from DFT calculations, can further enhance the speed and accuracy of these predictions. youtube.com

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of reaction mechanisms, transition states, and electronic properties. researchgate.netrsc.orgresearchgate.net
Artificial Intelligence (AI)/Machine LearningHigh-throughput screening of virtual libraries, prediction of properties from structure. researchgate.netyoutube.com

Development of New Functionalized Derivatives with Tailored Molecular Interactions

The synthesis of functionalized derivatives of this compound is key to unlocking its potential for various applications. By strategically introducing different functional groups onto the tricyclic core, it is possible to tailor the molecule's properties for specific purposes.

Targeted Functionalization: Future research should focus on developing selective methods for the functionalization of the this compound skeleton. This could involve leveraging the inherent reactivity of the nitrogen atom or developing methods for C-H functionalization at specific positions on the carbocyclic framework.

Molecular Recognition: The rigid, three-dimensional structure of this compound makes it an interesting scaffold for designing molecules capable of specific molecular recognition. rsc.orgnih.gov By incorporating appropriate functional groups, derivatives could be synthesized to act as receptors for ions or small molecules, with potential applications in sensing or as molecular tweezers. rsc.orgnih.gov

Pharmacological Applications: The introduction of pharmacophoric groups could lead to the development of new therapeutic agents. For instance, the synthesis of (Z)-9-(heteroarylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes has led to potent norepinephrine (B1679862) transporter inhibitors. nih.gov A similar approach with the this compound scaffold could yield novel drug candidates.

Applications in Advanced Materials Science and Catalysis

The unique structural and electronic properties that can be engineered into derivatives of this compound make it a promising candidate for applications in materials science and catalysis.

Advanced Materials: The incorporation of the rigid this compound unit into larger molecular architectures could lead to the development of new materials with unique properties. smolecule.com For example, π-expanded indoloindolizines, which are also polycyclic aromatic compounds, have been investigated for their potential in organic optoelectronics. acs.org Similarly, functionalized 7-azatricyclo[4.3.0.03,9]nonanes could be explored as building blocks for polymers or supramolecular assemblies with interesting electronic or photophysical properties.

Asymmetric Catalysis: The chiral nature of many substituted aza-polycycles makes them excellent candidates for use as ligands in asymmetric catalysis. rsc.orgnih.gov The synthesis of chiral, non-racemic derivatives of this compound could provide a new class of ligands for a variety of metal-catalyzed reactions, potentially leading to high levels of enantioselectivity.

Interdisciplinary Research Integrating Synthesis, Theory, and Molecular Biology (Mechanistic Focus)

A holistic approach that combines synthetic chemistry, theoretical calculations, and biological evaluation will be essential for fully understanding and exploiting the potential of this compound.

Mechanistic Studies: A deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives is crucial for optimizing existing methods and developing new ones. rsc.orgresearchgate.net The combination of experimental studies with theoretical calculations can provide detailed insights into reaction pathways and intermediates. rsc.orgresearchgate.net

Biocatalysis: The use of enzymes for the synthesis of complex molecules is a rapidly growing field that offers significant advantages in terms of selectivity and sustainability. nih.govnih.govyoutube.comyoutube.com Future research could explore the use of engineered enzymes to catalyze key steps in the synthesis of this compound or its derivatives. youtube.com This could involve, for example, the enzymatic resolution of racemic intermediates or the use of enzymes to perform stereoselective C-H functionalization.

Biological Evaluation: For derivatives designed for pharmaceutical applications, collaboration with molecular biologists will be essential to evaluate their biological activity and understand their mechanism of action at the molecular level. smolecule.com This interdisciplinary approach will be critical for the development of new drugs based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 7-Azatricyclo[4.3.0.03,9]nonane, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthetic routes typically involve multi-step organic reactions such as cyclization, ring-closing metathesis, or acid-catalyzed rearrangements. Optimization can be achieved via factorial design experiments to test variables like temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 5–20 mol% Pd). For example, highlights analogous azatricyclo compounds synthesized using [3+2] cycloadditions, with purity >95% achieved via recrystallization in ethanol/water mixtures. Reaction progress should be monitored using TLC or HPLC .

Q. How should researchers characterize the structural configuration of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm bridgehead protons (δ 3.2–4.5 ppm) and quaternary carbons. Compare with PubChem data for similar azabicyclo compounds (e.g., 3,9-dioxa-7-azabicyclo[3.3.1]nonane in ) .
  • X-ray Crystallography : Resolve absolute stereochemistry; NIST-standardized databases () provide reference metrics for bond angles and torsional strain .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns using high-resolution MS.

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times) or impurities. To address this:
  • Standardize Protocols : Use OECD guidelines for cytotoxicity assays (e.g., MTT assays at 48h vs. 72h) .
  • Reproducibility Checks : Replicate studies across independent labs with shared compound batches (e.g., 99% purity via HPLC in ).
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from divergent sources .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or COMSOL Multiphysics () to model transition states and activation energies for ring-opening reactions.
  • Molecular Dynamics Simulations : Predict solvation effects in ionic liquids vs. polar aprotic solvents .
  • Docking Studies : Analyze binding affinity with biological targets (e.g., enzymes) using AutoDock Vina, referencing crystallographic data from PubChem .

Experimental Design Considerations

Q. How to design a factorial experiment to optimize the enantioselective synthesis of this compound?

  • Methodological Answer : Use a 2k^k factorial design to test factors:
  • Variables : Catalyst type (chiral vs. achiral), temperature (25°C vs. 60°C), solvent (hexane vs. acetone).
  • Response : Enantiomeric excess (ee%) measured via chiral HPLC.
  • Analysis : ANOVA to identify interactions; pareto charts prioritize significant factors. demonstrates similar approaches for enzyme-mediated synthesis .

Limitations and Future Directions

Q. What are the current limitations in studying this compound’s stability under physiological conditions?

  • Answer : Limited data exist on hydrolytic degradation in buffered solutions (pH 7.4). Future work should:
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .
  • Use EPA DSSTox () to predict metabolites and environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.